2,5-Dimethoxy-6-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(2-fluoro-3,6-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRUPNSDJXFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201244833 | |
| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-38-2 | |
| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-fluoro-3,6-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201244833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction involves transmetalation between an aryl halide and a diboron reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). Key parameters include:
-
Temperature : 80–110°C, optimized to balance reaction rate and side-product formation.
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Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility and catalytic activity.
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Catalyst Loading : 1–5 mol% Pd, with ligand systems (e.g., bipyridines) improving selectivity.
A representative protocol involves heating 2-bromo-5-methoxy-6-fluoroanisole (1.0 equiv) with bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in DMF at 100°C for 12 hours. Workup includes extraction with ethyl acetate and purification via silica gel chromatography, yielding 72–85% product.
Grignard Reagent-Based Boronation
An alternative method employs Grignard intermediates, where an aryl magnesium bromide reacts with a borate ester. This approach is advantageous for substrates sensitive to palladium catalysis.
Synthesis of the Grignard Reagent
2,5-Dimethoxy-6-fluoroaryl magnesium bromide is prepared by reacting 2-bromo-5-methoxy-6-fluoroanisole with magnesium turnings in tetrahydrofuran (THF) under inert conditions. Optimal parameters include:
Boronation with Tributyl Borate
The Grignard reagent is quenched with tributyl borate at −10°C to minimize side reactions. Hydrolysis in acidic medium (HCl/H₂O) liberates the boronic acid. This method achieves yields of 65–72%, with purity >90% after recrystallization.
Continuous-Flow Microreactor Synthesis
Recent advances in microreactor technology enable precise control over reaction parameters, enhancing yield and scalability. A modified protocol derived from CN106631714A involves:
Reaction Setup and Optimization
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Microreactor Type : Tubular reactor (250 mL volume, 5 MPa pressure).
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Catalyst : Tetrabutylammonium bromide (TBAB, 0.5 mol%), facilitating phase transfer.
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Temperature : 120–140°C, maximizing conversion while minimizing decomposition.
A mixture of 2-bromo-5-methoxy-6-fluoroanisole, bis(pinacolato)diboron, and TBAB in methanol is pumped through the microreactor at 2 mL/min. Post-reaction, methanol is recovered via distillation, and the crude product is purified to yield 88–92% boronic acid.
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Grignard Method | Microreactor |
|---|---|---|---|
| Yield (%) | 72–85 | 65–72 | 88–92 |
| Purity (%) | 95–98 | 90–93 | 97–99 |
| Reaction Time (h) | 12–24 | 4–6 | 2–3 |
| Scalability | Moderate | Low | High |
| Catalyst Cost | High (Pd) | Low (Mg) | Moderate (TBAB) |
The microreactor method outperforms others in yield, purity, and scalability, albeit requiring specialized equipment. Miyaura borylation remains preferred for laboratory-scale synthesis due to its reliability.
Fluorination Strategies
Introducing fluorine at the C6 position necessitates careful selection of fluorinating agents. Two predominant methods are:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of arylboronic acid chemistry. For 2,5-dimethoxy-6-fluorophenylboronic acid:
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Catalytic Systems : Palladium catalysts (e.g., PdCl₂(dppf)) with bases like K₂CO₃ or Et₃N enable coupling with aryl halides or triflates. Electron-rich substrates (e.g., aryl bromides) react efficiently at 25–35°C .
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Functional Group Tolerance : The fluorine and methoxy groups do not interfere with coupling, allowing synthesis of biaryl derivatives with carbonyl, cyano, or nitro groups .
-
Example Reaction :
Oxidative Homocoupling
Under copper catalysis, this boronic acid undergoes oxidative homocoupling to form symmetric biaryl derivatives:
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Conditions : Cu(OAc)₂ (1.5 equiv), K₃PO₄ (2 equiv), and air as the oxidant in water .
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Mechanism : Single-electron transfer (SET) generates aryl radicals, which dimerize .
Table 1: Homocoupling of Fluorophenylboronic Acids
| Substrate | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Fluorophenylboronic acid | Cu(OAc)₂ | K₃PO₄ | H₂O | 92 |
| 2,5-Dimethoxy-6-fluoro* | Cu(OAc)₂ | K₃PO₄ | H₂O | 84† |
*Predicted based on analogous reactions .
†Estimated due to methoxy group stabilization of intermediates.
Boronate Ester Formation
The boronic acid reacts with diols (e.g., glucose, fructose) to form cyclic boronate esters, critical for sensing applications:
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pH Dependence : Optimal at pH 7.5–10.5, with pKa lowered by electron-withdrawing fluorine (pKa ~8.5) .
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Selectivity : Preferential binding to cis-diols (e.g., glucose over galactose) due to steric and electronic effects .
Example :
Fluorescence enhancement (9.6-fold with D-glucose) demonstrates utility in biosensing .
Disproportionation and Stability
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Base-Induced Disproportionation : In the presence of K₃PO₄ or bidentate ligands, boronic acids disproportionate to borinic acids and boroxins .
Methoxy groups stabilize intermediates, accelerating disproportionation .
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Dehydration : Forms trimeric boroxins under anhydrous conditions .
Transmetallation and Functionalization
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Grignard Reagents : Reacts with RMgX (R = alkyl, aryl) to form alkyl/aryl boronates .
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Silanes/Stannanes : Transmetallation with Si/Sn reagents enables access to aryl silanes or stannanes for further coupling .
Example :
Protodeboronation
Under acidic or oxidative conditions, protodeboronation occurs, yielding aryl fluorides:
Radical Borylation
Photoinduced borylation with halogen-bonding catalysts (e.g., 2-naphthol) generates aryl radicals for C-B bond formation :
Scientific Research Applications
Organic Synthesis
2,5-Dimethoxy-6-fluorophenylboronic acid is prominently used in organic synthesis, particularly in forming biaryl compounds through the Suzuki-Miyaura coupling reaction. This reaction allows for the efficient coupling of aryl halides with boronic acids to create complex organic molecules.
Key Reactions:
- Suzuki-Miyaura Coupling: Forms carbon-carbon bonds using aryl or vinyl halides.
- Oxidation Reactions: Converts boronic acids to phenols using oxidizing agents like hydrogen peroxide.
- Nucleophilic Substitution: The methoxy and fluorine groups can undergo substitution reactions under appropriate conditions.
Biological Applications
In biological contexts, this compound serves as a building block for synthesizing biologically active compounds. Research has highlighted its potential in developing pharmaceuticals targeting various diseases.
Case Study:
A study demonstrated its effectiveness in synthesizing inhibitors for specific enzymes involved in cancer pathways, showcasing its utility in medicinal chemistry.
Medicinal Chemistry
The compound has been employed in drug discovery processes. Its ability to form stable complexes with biological targets makes it valuable for developing new therapeutic agents. Its structural features allow for modifications that enhance biological activity and selectivity.
Example Application:
Research into novel anti-cancer agents has utilized this compound as a key intermediate in synthesizing more complex molecules with potential therapeutic effects.
Industrial Applications
In industry, this compound is used in producing advanced materials such as polymers and electronic components. Its unique properties contribute to the development of materials with tailored functionalities.
Applications Include:
- Polymer Chemistry: Used as a monomer or cross-linking agent to enhance material properties.
- Electronics: Employed in creating conductive materials for electronic devices.
Mechanism of Action
The primary mechanism of action for 2,5-Dimethoxy-6-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The methoxy and fluorine substituents on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,5-dimethoxy-6-fluorophenylboronic acid with analogous boronic acids, focusing on structural variations, reactivity, and applications. Key data are summarized in Table 1.
Substituent Position and Electronic Effects
(6-Chloro-5-fluoropyridin-3-yl)boronic acid (CAS 1072946-66-7):
This pyridine-based analog replaces the phenyl ring with a pyridinyl scaffold. The chlorine atom at position 6 and fluorine at position 5 create a distinct electronic profile, enhancing electrophilicity compared to the methoxy-substituted phenylboronic acid. Its higher similarity score (0.81 vs. the target compound) suggests overlapping applications in catalysis, though its pyridine core may alter solubility and metal coordination .- The absence of a 2-methoxy group may reduce steric protection of the boronic acid moiety, affecting stability .
Functional Group Modifications
(5-Fluoro-6-methoxypyridin-3-yl)boronic acid (CAS 856250-60-7):
A pyridine analog with methoxy and fluorine substituents at positions 6 and 5, respectively. The similarity score (0.75) reflects comparable electronic properties but reduced steric bulk compared to the target compound. This may enhance reactivity in electron-deficient aryl halide couplings .2,5-Difluoro-6-ethoxyphenylboronic acid (Biopharmacule BP 6957):
Replacing the 6-fluoro group with ethoxy introduces a stronger electron-donating group, altering the compound’s electronic profile. This substitution could decrease oxidative stability but improve solubility in polar solvents .
Table 1: Comparative Data for this compound and Analogs
| Compound Name | CAS No. | Substituents | Similarity Score | Key Properties |
|---|---|---|---|---|
| This compound | 872041-86-6 | 2,5-OMe; 6-F | N/A | High steric protection, moderate reactivity |
| (6-Chloro-5-fluoropyridin-3-yl)boronic acid | 1072946-66-7 | Pyridinyl; 6-Cl; 5-F | 0.81 | Enhanced electrophilicity, pyridine coordination |
| (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | 856250-60-7 | Pyridinyl; 6-OMe; 5-F | 0.75 | Improved solubility, lower steric bulk |
| 2,5-Difluoro-4-methoxyphenylboronic acid | 897958-93-9 | 4-OMe; 2,5-F | N/A | Reduced steric hindrance, higher reactivity |
| 2,5-Difluoro-6-ethoxyphenylboronic acid | N/A | 6-OEt; 2,5-F | N/A | Increased solubility, lower stability |
Biological Activity
2,5-Dimethoxy-6-fluorophenylboronic acid (CAS: 2121511-38-2) is a boronic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₀BFO₄
- Molecular Weight : 199.972 g/mol
- Appearance : Typically a white to off-white solid with a purity of over 95% .
Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This property enables them to function as inhibitors or modulators in various biochemical pathways. The presence of fluorine and methoxy groups can significantly influence the compound's reactivity and selectivity toward specific biological targets.
Anticancer Properties
Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is crucial for regulating protein degradation in cancer cells. For instance, research has shown that certain boronic acid derivatives can induce apoptosis in cancer cell lines by disrupting the balance of pro-apoptotic and anti-apoptotic proteins .
Antidiabetic Applications
Boronic acids are also explored as glucose-sensing agents due to their ability to form complexes with glucose. A study demonstrated that supramolecular complexes incorporating fluorophenylboronic acid could selectively detect D-glucose with high sensitivity, suggesting potential applications in diabetes management .
Case Studies and Research Findings
- Anticancer Activity :
-
Glucose Sensing :
- The compound was integrated into a chemosensor system that exhibited a strong fluorescent response upon interaction with D-glucose. This response was quantitatively analyzed, showing a linear increase in fluorescence intensity correlating with glucose concentration up to 20 mM, indicating its potential utility in real-time glucose monitoring systems for diabetic patients .
Data Table: Summary of Biological Activities
| Biological Activity | Effect | Concentration (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity in cancer cells | Significant reduction in viability | 1-10 µM | Proteasome inhibition |
| Glucose sensing | High selectivity for D-glucose | Up to 20 mM | Formation of boronate ester |
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2,5-Dimethoxy-6-fluorophenylboronic acid, and how can purity (>97%) be ensured?
- Methodology : Use Suzuki-Miyaura cross-coupling reactions, where halogenated precursors (e.g., 2,5-dimethoxy-6-fluorobromobenzene) are reacted with boronic acid pinacol esters under palladium catalysis. Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) followed by recrystallization in methanol/water .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm absence of residual catalysts or byproducts. Purity >97% is achievable with rigorous solvent drying and inert atmosphere conditions .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodology : Conduct stability assays by dissolving the compound in buffered solutions (pH 3–10) and monitoring degradation via LC-MS over 24–72 hours. Boronic acids are prone to hydrolysis in acidic/basic media; stability is confirmed by intact molecular ion peaks ([M+H]+) in mass spectra .
- Key Metrics : Half-life calculations and Arrhenius plots to predict shelf-life under storage conditions (recommended: anhydrous, −20°C in amber vials) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity during cross-coupling reactions (e.g., low yields with electron-deficient aryl halides)?
- Analysis : Electron-withdrawing groups (e.g., methoxy, fluoro) may deactivate the boronic acid. Optimize by:
- Catalyst Screening : Use Pd(OAc)₂ with SPhos ligand for enhanced electron-deficient substrate compatibility.
- Solvent/Base Optimization : Replace polar aprotic solvents (DMF) with toluene and weaker bases (K₃PO₄) to minimize protodeboronation .
Q. How to address discrepancies in spectral data (e.g., ¹³C NMR shifts) between synthesized batches?
- Troubleshooting :
- Isotopic Purity : Ensure deuterated solvents (CDCl₃ or DMSO-d₆) are anhydrous to prevent peak splitting.
- Paramagnetic Impurities : Filter samples through chelating resins to remove trace metals (e.g., Pd residues) that broaden signals .
Q. What mechanistic insights explain the compound’s selectivity in multi-component reactions?
- Experimental Design : Use kinetic isotope effects (KIE) studies and deuterium labeling to probe rate-determining steps (e.g., transmetallation vs. reductive elimination).
- Advanced Techniques : In situ IR spectroscopy to monitor intermediate formation (e.g., boronate complexes) during Suzuki couplings. Correlate with steric/electronic parameters (Hammett constants) of substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
